molecular formula C15H20BrNO2S B2524767 2-(4-bromophenyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide CAS No. 1903437-97-7

2-(4-bromophenyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide

Cat. No.: B2524767
CAS No.: 1903437-97-7
M. Wt: 358.29
InChI Key: GCVVVSIZGQFOAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Bromophenyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide (CAS 1903437-97-7) is a brominated acetamide derivative of interest in medicinal chemistry and oncology research. This compound is characterized by a 4-bromophenyl group attached to the acetamide backbone and a unique sulfanyl-ethyl side chain substituted with an oxan-4-yl (tetrahydropyran) moiety . The specific structure suggests potential for diverse applications, with research indicating significant activity against various biological targets. Scientific studies suggest that this compound and its analogues exhibit promising activity against proteins associated with cancer cell survival and apoptosis . Its mechanism of action is investigated for interactions with anti-apoptotic Bcl-2 proteins, which are crucial in cancer cell survival . Structure-activity relationship (SAR) studies reveal that modifications to the bromophenyl and oxan groups can enhance binding affinities to these targets, making this compound a valuable scaffold for developing optimized drug candidates with increased cytotoxicity . Furthermore, its potential to sensitize resistant cancer cells to traditional chemotherapeutic agents like cisplatin highlights its utility in combination therapies aimed at overcoming drug resistance . The compound is for Research Use Only. It is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

IUPAC Name

2-(4-bromophenyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BrNO2S/c16-13-3-1-12(2-4-13)11-15(18)17-7-10-20-14-5-8-19-9-6-14/h1-4,14H,5-11H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCVVVSIZGQFOAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1SCCNC(=O)CC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide typically involves multiple steps, starting with the preparation of the bromophenyl and oxan-4-ylsulfanyl intermediates. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high purity and yield.

  • Step 1: Preparation of 4-bromophenyl intermediate

      Reagents: 4-bromophenyl bromide, suitable solvent (e.g., toluene)

      Conditions: Reflux, inert atmosphere

      Reaction: 4-bromophenyl bromide is reacted with a nucleophile to form the 4-bromophenyl intermediate.

  • Step 2: Preparation of oxan-4-ylsulfanyl intermediate

      Reagents: Oxan-4-ylsulfanyl chloride, base (e.g., triethylamine)

      Conditions: Room temperature, inert atmosphere

      Reaction: Oxan-4-ylsulfanyl chloride is reacted with a base to form the oxan-4-ylsulfanyl intermediate.

  • Step 3: Coupling of intermediates

      Reagents: 4-bromophenyl intermediate, oxan-4-ylsulfanyl intermediate, coupling agent (e.g., EDCI)

      Reaction: The two intermediates are coupled using a coupling agent to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions

    Reduction: Sodium borohydride, lithium aluminum hydride; solvent (e.g., ethanol)

    Substitution: Amines, thiols; solvent (e.g., dichloromethane), base (e.g., triethylamine)

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones

    Reduction: Formation of corresponding amines or alcohols

    Substitution: Formation of substituted derivatives with new functional groups

Scientific Research Applications

Research indicates that compounds similar to 2-(4-bromophenyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide exhibit significant activity against various biological targets, including proteins associated with cancer and apoptosis. The compound's structure suggests potential interactions with antiapoptotic Bcl-2 proteins, which are crucial in cancer cell survival.

Structure-Activity Relationship Studies

Studies have shown that modifications to the bromophenyl and oxan groups can enhance binding affinities to Bcl-2 proteins. This suggests that this compound could be optimized for increased efficacy in cancer therapy. For example, analogues of related compounds have demonstrated improved cytotoxicity against cancer cell lines, indicating a promising avenue for drug development .

Medicinal Chemistry Applications

The compound's potential as an anticancer agent is underscored by its ability to sensitize resistant cancer cells to traditional therapies like cisplatin. This property makes it a candidate for combination therapies aimed at overcoming drug resistance in cancers characterized by high levels of antiapoptotic proteins .

Synthesis and Derivatives

The synthesis of this compound can be achieved through multi-step reactions involving acylation and subsequent modifications of the oxan ring. This synthetic pathway allows for the development of various derivatives with tailored biological activities.

Derivative Biological Activity Notes
Compound AHigh affinity for Bcl-2Enhanced cytotoxicity
Compound BModerate affinityPotential for further optimization

Case Studies

  • Cancer Cell Line Studies : In vitro studies have demonstrated that this compound and its analogues effectively inhibit the growth of various cancer cell lines, including those resistant to standard therapies. These findings suggest that the compound could serve as a lead compound for developing new anticancer drugs.
  • Apoptosis Modulation : Research has indicated that this compound can modulate apoptotic pathways by targeting Bcl-2 proteins, leading to increased apoptosis in cancer cells. This mechanism is crucial for developing therapies aimed at cancers with overexpressed antiapoptotic factors .

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The bromophenyl group may interact with aromatic residues in proteins, while the oxan-4-ylsulfanyl group can form covalent bonds with nucleophilic sites. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Pyridazinone-Based Bromophenyl Acetamides

Example Compounds :

  • N-(4-Bromophenyl)-2-[5-(3-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide
  • N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide

Key Differences :

  • Core Structure: These compounds feature a pyridazinone ring instead of the oxane-sulfanyl group.
  • Biological Activity : They act as mixed FPR1/FPR2 ligands or specific FPR2 agonists, activating calcium mobilization and chemotaxis in human neutrophils .
  • Solubility : The methoxybenzyl substituents may reduce solubility compared to the oxane group in the target compound, which likely improves aqueous compatibility .

Triazole- and Quinazolinone-Substituted Acetamides

Example Compounds :

  • Triazole derivative : N-(4-Bromophenyl)-2-[(1-cyclohexyl-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]-acetamide
  • Quinazolinone derivative: 2-{[3-(4-Bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-chlorophenyl)acetamide

Key Differences :

  • Heterocyclic Influence: The triazole and quinazolinone rings introduce distinct electronic and steric effects. Triazoles enhance metabolic stability, while quinazolinones may favor π-π stacking interactions .
  • Biological Targets: Quinazolinone derivatives are explored for antimicrobial activity, contrasting with the FPR-targeting pyridazinones .

Methoxyphenyl and Benzyl-Substituted Acetamides

Example Compounds :

  • N-Benzyl-2-[(4-bromophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide
  • N-{2-[(3-Hydroxyphenyl)(3-methoxyphenyl)amino]ethyl}acetamide

Key Differences :

  • Substituent Effects : Methoxyphenyl groups increase lipophilicity, while benzyl groups add steric bulk. The target compound’s oxane ring balances polarity and rigidity .
  • Synthetic Routes : These analogues are synthesized via reductive N-alkylation or Pd-catalyzed coupling, differing from the target’s likely sulfanyl-ethyl linkage formation .

Solubility and Metabolic Stability

  • Target Compound: The oxane ring improves water solubility compared to purely aromatic analogues (e.g., pyridazinones or methoxyphenyl derivatives) .
  • Metabolism : Sulfanyl linkages resist hydrolysis better than ester or amide bonds, as seen in N-alkylated acetamides with prolonged in vivo stability .

Receptor Binding and Selectivity

  • FPR Agonists: Pyridazinone derivatives show FPR1/FPR2 selectivity, while the target’s oxane-sulfanyl group may favor alternative targets like melatonin receptors or kinases .

Data Table: Comparative Analysis of Key Compounds

Compound Name Core Structure Key Substituents Biological Activity Solubility Profile
Target Compound Acetamide + sulfanyl-ethyl Oxan-4-yl, 4-bromophenyl Under investigation High (polar oxane group)
Pyridazinone derivative Pyridazinone + acetamide Methoxybenzyl, 4-bromophenyl FPR1/FPR2 agonist Moderate (aromatic groups)
Triazole derivative Triazole + sulfanyl-acetamide Cyclohexyl-methyl, 4-bromophenyl Unspecified High (triazole stability)
Quinazolinone derivative Quinazolinone + sulfanyl 4-Bromophenyl, 4-chlorophenyl Antimicrobial Low (chlorophenyl group)
Methoxyphenyl derivative Benzyl + methoxyphenyl 4-Bromophenyl, N-benzyl Unspecified Moderate (methoxy group)

Research Findings and Implications

  • Structural Adaptability : The oxane-sulfanyl group in the target compound offers a unique balance of solubility and stability, distinguishing it from rigid aromatic systems in analogues .
  • Synthetic Feasibility : The sulfanyl-ethyl linkage can be synthesized using established thiol-ether coupling methods, similar to those in and .

Biological Activity

2-(4-bromophenyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide, with CAS number 1903437-97-7, is a compound of interest due to its potential biological activities. This article explores its synthesis, molecular properties, and biological significance, particularly focusing on antimicrobial and anticancer activities.

Molecular Properties

The molecular formula for this compound is C15H20BrNO2SC_{15}H_{20}BrNO_2S, with a molecular weight of 358.3 g/mol. The structure includes a bromophenyl group and a sulfanyl-containing oxane moiety, which are critical for its biological activity.

PropertyValue
Molecular FormulaC15H20BrNO2S
Molecular Weight358.3 g/mol
CAS Number1903437-97-7

Synthesis

The synthesis of this compound involves several steps, including the introduction of the bromophenyl group and the formation of the oxane ring. The detailed synthetic route typically includes reactions involving brominated phenols and thiol compounds in the presence of suitable catalysts.

Antimicrobial Activity

Recent studies have shown that compounds similar to this compound exhibit significant antimicrobial properties. For instance, a related compound demonstrated promising activity against both Gram-positive and Gram-negative bacteria as well as fungal species. The antimicrobial efficacy was evaluated using turbidimetric methods, with results indicating effective inhibition at low concentrations.

Key Findings:

  • In vitro Activity: Compounds with similar structures showed Minimum Inhibitory Concentrations (MIC) ranging from 46.9 μg/mL to 93.7 μg/mL against various pathogens.
  • Mechanism of Action: The presence of electron-withdrawing groups (such as bromine) on the phenyl ring enhances antimicrobial activity by increasing the compound's lipophilicity, facilitating membrane penetration.

Anticancer Activity

The anticancer potential of this compound has also been explored, particularly against breast cancer cell lines such as MCF7. The Sulforhodamine B (SRB) assay is commonly used to assess cell viability post-treatment with the compound.

Case Study:
A study highlighted that derivatives with similar structural motifs exhibited IC50 values below those of standard chemotherapeutics like doxorubicin, indicating superior potency in inhibiting cancer cell proliferation.

CompoundCell LineIC50 (µg/mL)
This compoundMCF7< 1.98
DoxorubicinMCF7~5.0

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications in the phenyl ring and the presence of specific functional groups significantly influence biological activity. For example:

  • Bromine Substitution: Enhances both antimicrobial and anticancer activities.
  • Oxane Moiety: Contributes to improved solubility and bioavailability.

Q & A

Basic: What are the critical steps for synthesizing 2-(4-bromophenyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide?

Methodological Answer:
The synthesis typically involves:

  • Step 1 : Bromophenyl acetamide core formation via coupling of 4-bromophenylacetic acid with a thioethylamine intermediate under carbodiimide-mediated conditions (e.g., EDC/HOBt) .
  • Step 2 : Introduction of the oxane-4-ylsulfanyl group via nucleophilic substitution using oxane-4-thiol in polar aprotic solvents (e.g., DMF) at 60–80°C for 6–12 hours .
  • Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol/water mixtures to achieve >95% purity .
    Key Considerations : Reaction monitoring by TLC and intermediate characterization via 1H^1H-NMR ensures minimal side products .

Basic: Which spectroscopic methods are essential for confirming structural integrity?

Methodological Answer:

  • 1H^1H-NMR and 13C^{13}C-NMR : Verify proton environments (e.g., acetamide NH at δ 8.2–8.5 ppm, oxane protons at δ 3.5–4.0 ppm) and carbon backbone .
  • IR Spectroscopy : Confirm amide C=O stretch (~1650–1680 cm1^{-1}) and C-Br vibration (~560 cm1^{-1}) .
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+^+ at m/z 413.03) .
    Data Validation : Cross-reference with crystallographic data (e.g., C–Br bond length ~1.89 Å) from single-crystal X-ray studies .

Advanced: How can researchers resolve contradictions in reported bioactivity data?

Methodological Answer:

  • Standardized Assays : Use uniform protocols (e.g., MIC assays for antimicrobial activity with ATCC strains) to minimize variability .
  • Control Experiments : Compare with structurally analogous compounds (e.g., fluorophenyl or chlorophenyl derivatives) to isolate substituent effects .
  • Mechanistic Studies : Employ SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to quantify target binding affinity, addressing discrepancies in IC50_{50} values .
    Example : Conflicting anticancer activity (e.g., MTT assay vs. clonogenic survival) may arise from differential apoptosis induction pathways, requiring pathway-specific inhibitors (e.g., caspase-3) for validation .

Advanced: What strategies optimize the compound’s pharmacokinetic properties?

Methodological Answer:

  • Solubility Enhancement : Co-crystallization with cyclodextrins or formulation in PEG-based nanocarriers improves aqueous solubility (>2 mg/mL) .
  • Metabolic Stability : Introduce electron-withdrawing groups (e.g., fluorine) on the phenyl ring to reduce CYP450-mediated oxidation, validated via liver microsome assays .
  • Bioavailability Studies : Use in situ intestinal perfusion models to assess permeability, guided by LogP adjustments (target ~2.5–3.5) via alkyl chain modifications .

Basic: How is purity assessed post-synthesis?

Methodological Answer:

  • HPLC : Reverse-phase C18 column (acetonitrile/water + 0.1% TFA), retention time ~8.2 min; purity >98% confirmed by peak integration .
  • Elemental Analysis : Match calculated vs. observed C, H, N percentages (e.g., C: 49.3%, H: 4.6%, N: 6.8%) .
  • Melting Point : Sharp range (e.g., 152–154°C) indicates homogeneity .

Advanced: What computational methods predict structure-activity relationships (SAR)?

Methodological Answer:

  • Molecular Docking (AutoDock Vina) : Simulate binding to target proteins (e.g., EGFR kinase; PDB ID: 1M17) to prioritize substituents enhancing hydrophobic interactions .
  • QSAR Modeling : Use Hammett constants (σ) to correlate electron-withdrawing bromophenyl groups with enhanced antimicrobial activity (R2^2 > 0.85) .
  • MD Simulations : Analyze stability of sulfanyl-ethyl linker in lipid bilayers (GROMACS) to optimize blood-brain barrier penetration .

Basic: What are common impurities during synthesis?

Methodological Answer:

  • Byproducts : Unreacted 4-bromophenylacetic acid (detected via 1H^1H-NMR δ 12.1 ppm, -COOH) or over-alkylated derivatives (e.g., di-thioether adducts) .
  • Mitigation : Use excess amine (1.5 equiv.) in Step 1 and strict temperature control (<80°C) in Step 2 .
    Characterization : LC-MS identifies impurities (e.g., [M+Na]+^+ at m/z 435.01 for di-adducts) .

Advanced: How can in vitro toxicity be evaluated preclinically?

Methodological Answer:

  • Cytotoxicity : HepG2 cell viability assays (CC50_{50} > 50 μM acceptable) .
  • Genotoxicity : Comet assay to detect DNA strand breaks at 10–100 μM doses .
  • hERG Binding : Patch-clamp electrophysiology to assess cardiac risk (IC50_{50} > 30 μM preferred) .
    Validation : Compare with positive controls (e.g., doxorubicin for cytotoxicity, quinidine for hERG) .

Basic: What storage conditions ensure compound stability?

Methodological Answer:

  • Temperature : Store at –20°C in amber vials to prevent photodegradation .
  • Solubility : Lyophilize and store as a solid; reconstitute in DMSO (10 mM stock) with <3 freeze-thaw cycles .
  • Stability Monitoring : Monthly HPLC checks for degradation (e.g., hydrolysis of acetamide to carboxylic acid) .

Advanced: How to design derivatives for enhanced target selectivity?

Methodological Answer:

  • Bioisosteric Replacement : Substitute oxane with piperidine (improves solubility) or morpholine (enhances H-bonding) .
  • Fragment-Based Screening : Identify critical pharmacophores (e.g., bromophenyl for hydrophobic pockets) via X-ray crystallography .
  • Proteomics : SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to map off-target interactions in HEK293 cells .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.